molecular formula C19H17NO4 B2432383 N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide CAS No. 797777-81-2

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide

Cat. No.: B2432383
CAS No.: 797777-81-2
M. Wt: 323.348
InChI Key: YOZDSCWINRTWBD-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide typically involves the reaction of 2-oxo-2H-chromen-6-ylamine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit aromatase, an enzyme involved in estrogen synthesis, thereby exhibiting antiestrogenic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide stands out due to its unique combination of the coumarin core and the propoxybenzamide moiety, which imparts distinct biological and photophysical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-oxochromen-6-yl)-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-11-23-16-7-3-13(4-8-16)19(22)20-15-6-9-17-14(12-15)5-10-18(21)24-17/h3-10,12H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZDSCWINRTWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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